Cas no 94-25-7 (Butamben)

Butamben structure
Butamben structure
Nome do Produto:Butamben
N.o CAS:94-25-7
MF:C11H15NO2
MW:193.242303133011
MDL:MFCD00017112
CID:34738
PubChem ID:2482

Butamben Propriedades químicas e físicas

Nomes e Identificadores

    • Butyl 4-aminobenzoate
    • p-aminobenzoic acid butyl ester
    • 4-AMINOBENZOIC ACID N-BUTYL ESTER
    • Butamben
    • butesin
    • butyl para-aminobenzoate
    • Butyl 4-Aminobenzoate (Butamben)
    • n-Butyl 4-aminobenzoate
    • Butyl 4-​Aminobenzoate (Butamben)
    • Butesine
    • Butoform
    • Butyl aminobenzoate
    • butyl ester of p-aminobenzoic acid
    • Butylcaine
    • p-amino-benzoic acid butyl ester
    • Planoform
    • Scuroform
    • 4-Aminobenzoic Acid Butyl Ester
    • Benzoicacid, p-amino-, butyl ester (6CI,7CI,8CI)
    • 4-(Butoxycarbonyl)aniline
    • Benzoic acid, 4-amino-,butyl ester
    • Butambene
    • Butsein
    • Butyl Keloform
    • Butylp-aminobenzoate
    • Hemoride
    • NSC 128464
    • Scuroforme
    • n-Butyl p-aminobenzoate
    • p-Aminobenzoic acid n-butyl ester
    • p-Aminobenzoicacid butyl ester
    • BUTYL P-AMINOBENZOATE
    • Benzoic acid, 4-amino-, butyl ester
    • n-Butyl-p-aminobenzoate
    • Benzoic acid, p-amino-, butyl ester
    • Butyl PABA
    • 4-amino butylbenzoate
    • p-Aminobenzoic acid,
    • Benzoic acid, p-amino-, butyl ester (6CI, 7CI, 8CI)
    • Butyl 4-aminobenzoate,99%
    • MDL: MFCD00017112
    • Inchi: 1S/C11H15NO2/c1-2-3-8-14-11(13)9-4-6-10(12)7-5-9/h4-7H,2-3,8,12H2,1H3
    • Chave InChI: IUWVALYLNVXWKX-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC(N)=CC=1)OCCCC

Propriedades Computadas

  • Massa Exacta: 193.11000
  • Massa monoisotópica: 193.110279
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 14
  • Contagem de Ligações Rotativas: 5
  • Complexidade: 174
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Contagem de Tautomeros: 3
  • Carga de Superfície: 0
  • XLogP3: 2.9
  • Superfície polar topológica: 52.3

Propriedades Experimentais

  • Cor/Forma: White crystalline powder. Tasteless. Boiling with water can make it decompose slowly.
  • Densidade: 1.0945 (rough estimate)
  • Ponto de Fusão: 57.0 to 61.0 deg-C
  • Ponto de ebulição: 174 °C/8 mmHg(lit.)
  • Ponto de Flash: 184.6 °C
  • Índice de Refracção: 1.5480 (estimate)
  • Coeficiente de partição da água: Very slightly soluble in water.
  • PSA: 52.32000
  • LogP: 2.80690
  • Sensibilidade: Light Sensitive
  • Merck: 1512
  • Solubilidade: Soluble in dilute acid, ethanol, chloroform, diethyl ether and fatty oil, 1g of product can be dissolved in about 7L of water.

Butamben Informações de segurança

  • Símbolo: GHS07
  • Pedir:warning
  • Palavra de Sinal:Warning
  • Declaração de perigo: H315,H317,H319,H335
  • Declaração de Advertência: P261,P280,P305+P351+P338
  • Número de transporte de matérias perigosas:NONH for all modes of transport
  • WGK Alemanha:3
  • Código da categoria de perigo: R36/37/38;R43
  • Instrução de Segurança: S26-S36/37
  • RTECS:DG1530000
  • Identificação dos materiais perigosos: Xi
  • Condição de armazenamento:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • Frases de Risco:R36/37/38; R43
  • TSCA:Yes

Butamben Dados aduaneiros

  • CÓDIGO SH:2922499990
  • Dados aduaneiros:

    China Customs Code:

    2922499990

    Overview:

    2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    P.Imported animals and plants\Quarantine of animal and plant products
    Q.Outbound animals and plants\Quarantine of animal and plant products
    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%

Butamben Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce46070-5g
Butamben (Butyl 4-aminobenzoate)
94-25-7 98%
5g
¥445.00 2023-09-08
Enamine
EN300-17938-0.1g
butyl 4-aminobenzoate
94-25-7 95%
0.1g
$19.0 2023-09-19
ChemScence
CS-4822-500mg
Butamben
94-25-7 ≥98.0%
500mg
$50.0 2022-04-26
ChemScence
CS-4822-5g
Butamben
94-25-7 ≥98.0%
5g
$60.0 2022-04-26
Fluorochem
221937-25g
Butyl 4-aminobenzoate
94-25-7 95%
25g
£10.00 2022-03-01
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C0835799343- 25g
Butamben
94-25-7 99%(HPLC)
25g
¥ 64.7 2021-05-18
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A0270-25g
Butamben
94-25-7 99.0%(GC&T)
25g
230CNY 2021-05-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-NX258-25g
Butamben
94-25-7 98+%
25g
118CNY 2021-05-10
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
1081501-200MG
94-25-7
200MG
¥4616.39 2023-01-06
TRC
B689905-50000mg
Butyl 4-\u200bAminobenzoate(Butamben)
94-25-7
50g
$ 161.00 2023-04-18

Butamben Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Potassium tert-butoxide Catalysts: Ruthenium trichloride Solvents: Methanol ;  48 h, 130 °C
Referência
Simple RuCl3-catalyzed N-Methylation of Amines and Transfer Hydrogenation of Nitroarenes using Methanol
Sarki, Naina; Goyal, Vishakha; Tyagi, Nitin Kumar; Puttaswamy; Narani, Anand; et al, ChemCatChem, 2021, 13(7), 1722-1729

Método de produção 2

Condições de reacção
1.1 Reagents: Triethylamine Solvents: 1-Butyl-3-methylimidazolium hexafluorophosphate ;  1 h, 90 °C
Referência
Ionic liquids as solvent for efficient esterification of carboxylic acids with alkyl halides
Gok, Yetkin; Alici, Bulent; Cetinkaya, Engin; Ozdemir, Ismail; Ozeroglu, Ozlem, Turkish Journal of Chemistry, 2010, 34(2), 187-191

Método de produção 3

Condições de reacção
1.1 Reagents: Thionyl chloride Solvents: 1-Propanol ;  4 - 10 h, 65 °C
1.2 Reagents: Water ;  30 min, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  45 min, rt
Referência
Synthesis and cytotoxicity of some D-mannose click conjugates with aminobenzoic acid derivatives
Hradilova, Ludmila; Polakova, Monika; Dvorakova, Barbora; Hajduch, Marian; Petrus, Ladislav, Carbohydrate Research, 2012, 361, 1-6

Método de produção 4

Condições de reacção
1.1 Reagents: Ammonia Solvents: 1-Butanol
Referência
Sulfinylaminobenzoyl and p-aminophenylacetyl chlorides as convenient acylating agents
Sharanin, Yu. A.; Bratchikova, N. G.; Lopatinskaya, Kh. Ya.; Pashchenko, A. V.; Potapenko, V. I., 1975, , ,

Método de produção 5

Condições de reacção
1.1 Reagents: Sulfuric acid Solvents: 1-Butanol ;  rt; reflux
Referência
Chain-growth polycondensation via the substituent effect: Investigation of the monomer structure on synthesis of poly(N-octyl-benzamide)
Prehn, Frederick C. Jr; Etz, Brian D.; Reese, Caleb J.; Vyas, Shubham; Boyes, Stephen G., Journal of Polymer Science (Hoboken, 2020, 58(17), 2389-2406

Método de produção 6

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium ,  AV 17X8 Solvents: 1-Butanol ;  5 - 300 min, 1 atm, 40 °C
Referência
Hydrogenation of aromatic nitro compounds on palladium-containing anion-exchange resins
Abdullaev, M. G.; Gebekova, Z. G., Petroleum Chemistry, 2016, 56(2), 146-150

Método de produção 7

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  1 h, 40 psi, rt
Referência
Binding and Transport Properties of a Benzo[b]thiophene-Based Mono-(thio)urea Library
Moiteiro, Cristina ; Marques, Igor ; Ryder, William G. ; Cachatra, Vasco ; Carvalho, Silvia ; et al, European Journal of Organic Chemistry, 2022, 2022(3),

Método de produção 8

Condições de reacção
1.1 rt → 50 °C
1.2 Reagents: Thionyl chloride ;  4 h, 50 - 55 °C; 55 °C → 119 °C; 5 h, 117 - 119 °C
1.3 Reagents: Sodium carbonate Solvents: Water ;  pH 7 - 8
Referência
Process for preparation of p-aminobenzoic acid ethyl ester
, China, , ,

Método de produção 9

Condições de reacção
1.1 Reagents: Phosphorus oxychloride Solvents: 1-Butanol ;  cooled; 2 h, rt
1.2 Reagents: Water ;  cooled
Referência
An efficient and practical protocol for the esterification of aromatic carboxylic acids with alcohols in presence of POCl3
Patila, Prashant; Chaskar, Atul, Pharma Chemica, 2014, 6(5), 365-369

Método de produção 10

Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  5 min, 155 °C; 155 °C → rt
1.2 2 h, 75 °C
Referência
The synthesis of [1,2,3]-triazole-based bent core liquid crystals via microwave-mediated 'Click Reaction' and their mesomorphic behaviour
Wang, Kunlun; Sprunt, Samuel; Twieg, Robert J., Liquid Crystals, 2019, 46(2), 257-271

Método de produção 11

Condições de reacção
1.1 Reagents: Phenylsilane Catalysts: Sodium amalgam ,  2867633-05-2 ;  3 h, 100 °C
Referência
Manganese-Catalyzed Chemoselective Hydrosilylation of Nitroarenes: Sustainable Route to Aromatic Amines
Behera, Rakesh R.; Panda, Surajit; Ghosh, Rahul; Kumar, A. Ashis; Bagh, Bidraha, Organic Letters, 2022, 24(50), 9179-9183

Método de produção 12

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium ;  2 h, 75 - 80 °C
Referência
Method of preparation of alkyl p-aminobenzoate
, China, , ,

Método de produção 13

Condições de reacção
1.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Ethanol ;  2 h, rt
Referência
Application of Pd/C-HCOONH4 reductive system in synthesis of benzocaine and its analogues
Zhang, Li; Jin, Xiao-ping; Gao, Hao-qi; Fang, Jiang-hua; Li, Rui-feng; et al, Ningbo Daxue Xuebao, 2013, 26(4), 61-64

Método de produção 14

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Ruthenium (pine needle-derived char supported) Solvents: Water ;  24 h, 10 bar, 80 °C
Referência
Biorenewable carbon-supported Ru catalyst for N-alkylation of amines with alcohols and selective hydrogenation of nitroarenes
Goyal, Vishakha; Sarki, Naina; Poddar, Mukesh Kumar; Narani, Anand; Tripathi, Deependra; et al, New Journal of Chemistry, 2021, 45(32), 14687-14694

Método de produção 15

Condições de reacção
1.1 Reagents: Diisopropylethylamine Catalysts: Di-μ-chlorobis[5-[(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecyl… ;  12 min, 130 °C
Referência
Expedient carbonylation of aryl halides in aqueous or neat condition
Ang, Wei Jie; Lo, Lee-Chiang; Lam, Yulin, Tetrahedron, 2014, 70(45), 8545-8558

Método de produção 16

Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: Palladium diacetate ,  Ferrocene, 1-[(1S)-1-[bis(1,1-dimethylethyl)phosphino]ethyl]-2-(di-1-naphthaleny… ;  12 h, 80 °C
Referência
Room Temperature Carbonylation of (Hetero) Aryl Pentafluorobenzenesulfonates and Triflates using Palladium-Cobalt Bimetallic Catalyst: Dual Role of Cobalt Carbonyl
Joseph, Jayan T.; Sajith, Ayyiliath M.; Ningegowda, Revanna C.; Shashikanth, Sheena, Advanced Synthesis & Catalysis, 2017, 359(3), 419-425

Método de produção 17

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Iron oxide (Fe2O3) (lignin residue-derived carbon-supported) Solvents: Tetrahydrofuran ,  Water ;  18 h, 35 bar, 120 °C
Referência
Lignin Residue-Derived Carbon-Supported Nanoscale Iron Catalyst for the Selective Hydrogenation of Nitroarenes and Aromatic Aldehydes
Sarki, Naina ; Kumar, Raju; Singh, Baint; Ray, Anjan ; Naik, Ganesh; et al, ACS Omega, 2022, 7(23), 19804-19815

Método de produção 18

Condições de reacção
1.1 Catalysts: Thionyl chloride ;  cooled; reflux
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 7 - 8
Referência
Study on the facile synthesis of alkyl 4-aminobenzoate
Xiong, Yang; Xia, Ke-xue; Yang, Long; Li, Sheng; Tian, Hui-hui; et al, Xinan Daxue Xuebao, 2013, 35(9), 74-79

Método de produção 19

Condições de reacção
1.1 Catalysts: Sulfuric acid Solvents: Water ;  cooled; 5 min, cooled; 7 h, reflux; cooled
1.2 Reagents: Sodium carbonate Solvents: Water ;  neutralized
Referência
Direct esterification of higher alkyl alcohols with p-aminobenzoic acid
Liu, Yu-rong; Hu, Zhi-guo, Henan Shifan Daxue Xuebao, 2008, 36(5), 174-175

Método de produção 20

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Iron Solvents: Acetonitrile ;  150 °C
Referência
Multi-functional Fe-Al0.66DTP/MCF catalyst in cascade engineered synthesis of the drug butamben: Novelty of catalyst, reaction kinetics and mechanism
Wagh, Dipti P.; Yadav, Ganapati D., Molecular Catalysis, 2020, 483,

Butamben Raw materials

Butamben Preparation Products

Fornecedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:94-25-7)Butyl 4-aminobenzoate
sfd19977
Pureza:99.9%
Quantidade:200kg
Preço ($):Inquérito
Amadis Chemical Company Limited
(CAS:94-25-7)Butamben
A959419
Pureza:99%
Quantidade:1kg
Preço ($):160.0